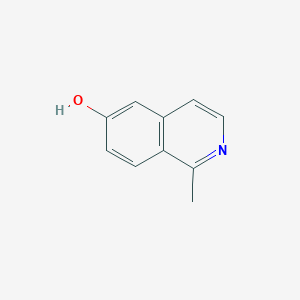

1-Methylisoquinolin-6-ol

Description

1-Methylisoquinolin-6-ol is a heterocyclic aromatic compound belonging to the isoquinoline family. Its structure comprises a fused benzene and pyridine ring system, with a hydroxyl (-OH) group at the 6-position and a methyl (-CH₃) group at the 1-position of the isoquinoline scaffold. The molecular formula is C₁₀H₉NO (molecular weight: 159.19 g/mol), as inferred from analogs like 7-methylisoquinolin-6-ol .

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

1-methylisoquinolin-6-ol |

InChI |

InChI=1S/C10H9NO/c1-7-10-3-2-9(12)6-8(10)4-5-11-7/h2-6,12H,1H3 |

InChI Key |

FZEAFQGXLLXUFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC2=C1C=CC(=C2)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methylisoquinolin-6-ol can be achieved through several methods:

-

Synthetic Routes

Pomeranz-Fritsch Reaction: This method involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions to produce isoquinoline derivatives.

Nickel-Catalyzed Cyclization: This approach uses substituted alkynes and o-haloarylamidines in the presence of water to produce this compound.

-

Industrial Production Methods

Metal-Catalyzed Processes: Industrial synthesis often employs metal catalysts such as palladium or copper to facilitate the cyclization and functionalization of precursor molecules.

Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction process, resulting in higher yields and shorter reaction times.

Chemical Reactions Analysis

1-Methylisoquinolin-6-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-Methylisoquinolin-6-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylisoquinolin-6-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects: Electron-Withdrawing vs. Positional Isomerism: 7-Methylisoquinolin-6-ol differs only in the methyl group’s position (7 vs. 1), which could impact hydrogen bonding and solubility due to steric or electronic effects .

Functional Group Variations: Amino vs. Hydroxyl: 6-Aminoisoquinolin-1-ol replaces the 1-methyl group with a hydroxyl and introduces an amino group at position 6, increasing hydrogen-bonding capacity . Ketone Derivatives: Compounds like 6-methylisoquinolin-1(2H)-one introduce a ketone group, altering redox properties and conjugation within the aromatic system .

Methoxy (-OCH₃) groups, as in 6-fluoro-8-methoxyisoquinolin-1-ol, enhance lipophilicity, which may influence bioavailability .

Research Implications and Gaps

- Synthetic Utility: The hydrobromide salt of this compound suggests its use as an intermediate in salt formation for crystallization or solubility enhancement .

- Analytical Challenges : Positional isomerism (e.g., 1-methyl vs. 7-methyl) necessitates advanced spectroscopic techniques (e.g., NMR, X-ray crystallography) for unambiguous identification .

Biological Activity

1-Methylisoquinolin-6-ol is a compound belonging to the isoquinoline family, characterized by a methyl group at the nitrogen position and a hydroxyl group at the 6-position of the isoquinoline ring. This unique structural configuration contributes to its diverse biological activities, making it an interesting subject of study in medicinal chemistry and pharmacology.

- Molecular Formula: C_10H_9N_O

- Molar Mass: Approximately 175.19 g/mol

- CAS Number: 2155850-96-5

The compound can form salts, such as hydrobromide, which enhance its solubility and stability in various solvents, thereby facilitating its biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating notable inhibition of growth against Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve interference with bacterial cell wall synthesis and metabolic pathways .

Anticancer Potential

This compound has been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The compound's ability to inhibit certain enzymes involved in cancer cell proliferation has been highlighted as a key mechanism.

Enzyme Inhibition

The compound has been identified as an inhibitor of steroid 5α-reductases, enzymes that play a crucial role in androgen metabolism. This inhibition could have therapeutic implications for conditions like benign prostatic hyperplasia and androgenetic alopecia .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Binding: The compound binds to active sites of enzymes, altering their activity and influencing cellular processes.

- Receptor Interaction: It may interact with cellular receptors, modulating signaling pathways involved in cell survival and proliferation.

Ongoing research aims to elucidate the detailed mechanisms through which this compound exerts its biological effects.

Case Study 1: Antimicrobial Activity

In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting it possesses considerable antimicrobial potency.

Case Study 2: Anticancer Activity

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 6-Methoxyisoquinoline | 52986-70-6 | Neuroprotective effects |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | 2733730 | Different pharmacological properties |

| 6-Bromoisoquinoline | 85066-03-5 | Used in synthetic chemistry |

| 1-Methylisoquinolin-5-one | 2990371-07-6 | Potential for diverse biological activity |

The comparative analysis shows that while structurally similar compounds exhibit varying biological activities, this compound stands out for its combined antimicrobial and anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.